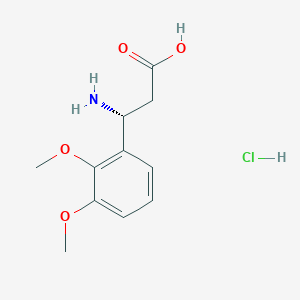![molecular formula C7H11FO3 B12951091 (2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B12951091.png)
(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-5,8-dioxaspiro[34]octan-2-yl)methanol is a chemical compound with the molecular formula C7H11FO3 It is characterized by a spirocyclic structure containing both fluorine and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated epoxide with a diol in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The spirocyclic structure also contributes to its unique chemical properties, affecting its behavior in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
Fluoropyridines: These compounds also contain fluorine atoms and exhibit similar reactivity patterns.
Fluoroalkanes: These are simpler fluorinated compounds with different structural features but similar chemical properties.
Uniqueness
What sets (2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol apart is its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a valuable compound for specific applications where such features are advantageous .
Propiedades
Fórmula molecular |
C7H11FO3 |
|---|---|
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
(2-fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol |
InChI |
InChI=1S/C7H11FO3/c8-6(5-9)3-7(4-6)10-1-2-11-7/h9H,1-5H2 |
Clave InChI |
JNMARHQPXHOGLI-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)CC(C2)(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


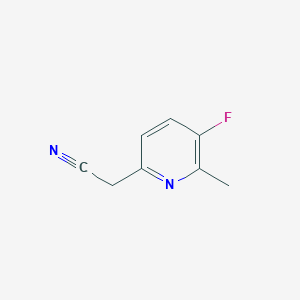

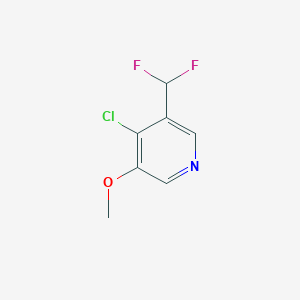
![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12951017.png)
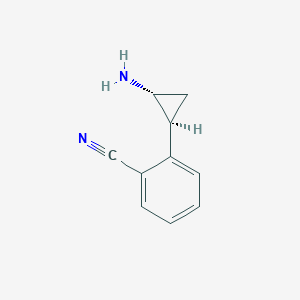
![3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12951034.png)
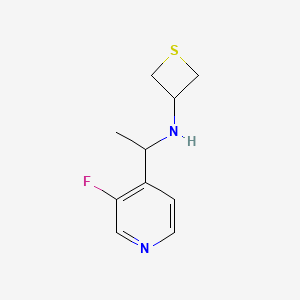
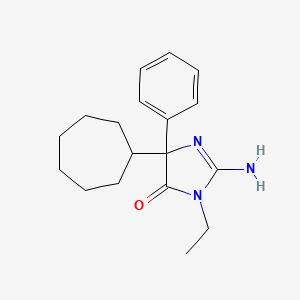



![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)
